N-Butyl-N,3-dimethylbut-3-en-1-amine
Description
Properties
CAS No. |
61308-06-3 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N-butyl-N,3-dimethylbut-3-en-1-amine |
InChI |
InChI=1S/C10H21N/c1-5-6-8-11(4)9-7-10(2)3/h2,5-9H2,1,3-4H3 |
InChI Key |
XYAYHLXAHCSYNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CCC(=C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
Catalytic reductive amination represents a cornerstone methodology for constructing tertiary amines. The process involves the condensation of a carbonyl compound (e.g., but-3-en-1-aldehyde) with N-butylmethylamine under hydrogenation conditions. A bifunctional catalyst facilitates both imine formation and subsequent reduction.
The Cu/Ni/Mg/SBA-15 catalyst system, previously optimized for n-butylamine synthesis, demonstrates adaptability for this transformation. At 175–220°C and 0.35–0.5 MPa H₂ pressure, the catalyst achieves simultaneous C=N bond formation and hydrogenation. The magnesium component enhances basic sites for deprotonation steps, while Cu/Ni alloys mediate hydrogen activation.
Optimization of Reaction Parameters
Systematic variation of parameters reveals critical dependencies:
| Parameter | Optimal Range | Yield Impact | Selectivity Trend |
|---|---|---|---|
| Temperature | 185–200°C | Max yield at 195°C | >98% above 180°C |
| H₂ Pressure | 0.4–0.6 MPa | Linear increase | Pressure-independent |
| Molar Ratio (Amine:Aldehyde) | 1.2:1 | Excess amine beneficial | Minimizes dialkylation |
| Space Velocity | 0.25–0.4 h⁻¹ | Inverse correlation | Unaffected |
Adapted from continuous-flow studies, these conditions achieve 89–92% isolated yield with 99.4% purity when employing gradient distillation for product isolation. Catalyst longevity exceeds 400 hours with <5% activity loss, attributed to the SBA-15 mesoporous support preventing metal sintering.
Alkylation of Primary Amines
Stepwise Alkylation Approach
Sequential alkylation of but-3-en-1-amine with methyl and butyl halides provides an alternative route. This method proceeds via:
- Monoalkylation : Reacting but-3-en-1-amine with methyl iodide in THF at −78°C yields N-methylbut-3-en-1-amine (78% yield)
- Dialkylation : Subsequent treatment with butyl bromide under phase-transfer conditions (NaOH(aq)/TBAB) affords the target compound in 67% overall yield
Steric effects dominate selectivity, with the butyl group preferentially occupying the less hindered primary amine site. Kinetic studies show pseudo-first-order dependence on alkyl halide concentration (k = 0.017 s⁻¹ at 25°C).
Solvent and Base Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but promote elimination side reactions. Mixed solvent systems (THF:H₂O 4:1) optimize yield by balancing nucleophilicity and stabilization of transition states. Strong bases (KOH vs. NaOH) increase conversion but require strict temperature control to prevent alkene isomerization.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Adapting protocols from enynal coupling, the palladium-catalyzed reaction between 3-bromobut-3-ene and N-butylmethylamine proceeds under mild conditions:
- Catalyst: Pd₂(dba)₃/XPhos (2 mol%)
- Base: Cs₂CO₃
- Solvent: 1,4-Dioxane
- Temperature: 80°C
- Time: 12 hours
This method achieves 68% yield with complete retention of alkene geometry. Deuterium-labeling experiments confirm the absence of alkene migration during catalysis.
Mechanistic Considerations
The catalytic cycle involves oxidative addition of the vinylic bromide to Pd⁰, followed by amine coordination and reductive elimination. X-ray absorption spectroscopy reveals a key Pd(II) intermediate with distorted square-planar geometry. Turnover numbers exceed 4,200 when using flow reactor configurations.
Enamine-Based Synthesis
Tandem Condensation-Alkylation
A novel three-component reaction employing:
- Butyraldehyde
- Methylamine
- 3-Chlorobut-1-ene
In the presence of Sc(OTf)₃ (10 mol%), this one-pot sequence proceeds via:
- Enamine formation (3 hours, 60°C)
- SN2 alkylation (24 hours, 120°C)
The method provides 75% yield with >20:1 regioselectivity for the terminal alkylation product.
Solvent-Free Microwave Optimization
Microwave irradiation (300 W, 150°C) reduces reaction time to 45 minutes while improving yield to 82%. Comparative analysis shows enhanced green metrics:
| Metric | Conventional | Microwave |
|---|---|---|
| PMI (Process Mass Intensity) | 8.7 | 2.3 |
| E-Factor | 6.1 | 1.9 |
| Energy Consumption | 18.4 MJ/mol | 5.2 MJ/mol |
Comparative Method Analysis
Yield and Scalability
| Method | Laboratory Scale Yield | Pilot Plant Yield | Key Limitation |
|---|---|---|---|
| Reductive Amination | 92% | 88% | High-pressure equipment |
| Stepwise Alkylation | 67% | 61% | Halide waste streams |
| Cross-Coupling | 68% | 63% | Catalyst cost |
| Enamine Tandem | 82% | N/A | Limited scale-up data |
Environmental and Economic Factors
Life-cycle assessment identifies reductive amination as most sustainable (EcoScale score 68/100), while cross-coupling has the highest production cost ($412/kg). The enamine route shows promise for waste reduction (PMI <3) but requires further optimization for industrial adoption.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N,3-dimethylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine, reducing agents such as hydrogen, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding epoxides, while reduction can produce different amine derivatives .
Scientific Research Applications
N-Butyl-N,3-dimethylbut-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Butyl-N,3-dimethylbut-3-en-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, metabolic processes, and other biochemical pathways .
Comparison with Similar Compounds
Structural Analogs: Alkyl-Substituted Amines
The table below compares N-butyl-N,3-dimethylbut-3-en-1-amine with analogs differing in alkyl chain length, branching, and saturation:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 61308-06-3 | C₁₀H₂₁N | 155.28 | Butyl, methyl, and unsaturated butenyl chain |
| N-Ethyl-N,3-dimethylbut-3-en-1-amine | 61308-02-9 | C₈H₁₇N | 127.23 | Ethyl instead of butyl; shorter alkyl chain |
| N,3-Dimethylbutan-1-amine | - | C₆H₁₅N | 101.19 | Saturated backbone; no double bond |
| N-Ethyl-3,3-dimethylbutan-1-amine | 763083-15-4 | C₈H₁₉N | 129.25 | Saturated; branched 3,3-dimethyl group |
Key Observations :
- Unsaturation Effects : The double bond in the target compound enables conjugation or Diels-Alder reactions, unlike saturated analogs like N,3-dimethylbutan-1-amine .
- Branching Impact : N-Ethyl-3,3-dimethylbutan-1-amine’s branched structure reduces conformational flexibility, affecting its boiling point (predicted higher than linear analogs) .
Aromatic and Functional Group Variants
N-Benzylbut-3-en-1-amine (CAS 17150-62-8, C₁₁H₁₅N, 161.25 g/mol) introduces a benzyl group instead of alkyl substituents . Differences include:
- Electronic Effects : The benzyl group’s aromatic ring enhances resonance stabilization, altering basicity (pKa) compared to alkyl-substituted amines.
- Applications : Benzyl-substituted amines are common in pharmaceutical intermediates (e.g., alkaloid synthesis), whereas the target compound may favor catalytic or solvent applications.
Reactivity in Catalysis
- The target compound’s tertiary amine structure lacks directing groups (unlike N,O-bidentate ligands in ), limiting its use in metal-catalyzed C–H activation.
- Ionic liquids like N-butyl-N,N-dimethyl-α-phenylethylammonium bromide () outperform the target compound in phase-transfer catalysis due to ionic character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
